molecular formula C11H17N3O2S B362396 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide CAS No. 514181-93-2

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide

Cat. No.: B362396
CAS No.: 514181-93-2
M. Wt: 255.34g/mol
InChI Key: ZRCSYEWWILVEGF-UHFFFAOYSA-N
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Description

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide is a compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Scientific Research Applications

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide has several scientific research applications:

Preparation Methods

The synthesis of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide involves several steps. One common method is the reaction of cyclohexylamine with 2-bromoacetic acid to form N-cyclohexyl-2-bromoacetamide. This intermediate is then reacted with thiourea to form the desired thiazolidine derivative . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Chemical Reactions Analysis

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide can be compared with other thiazolidine derivatives such as:

These compounds share similar structural features but may exhibit different biological activities and properties due to variations in their substituents.

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c12-11-14-10(16)8(17-11)6-9(15)13-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,13,15)(H2,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCSYEWWILVEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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